2,4-Diméthyl-5-nitropyridine

Vue d'ensemble

Description

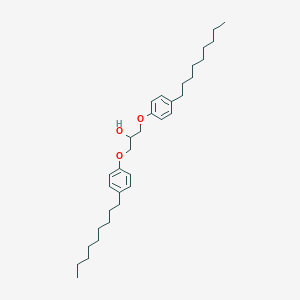

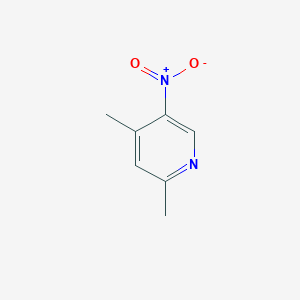

2,4-Dimethyl-5-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dimethyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des nitropyridines

Le 2,4-diméthyl-5-nitropyridine peut être utilisé dans la synthèse des nitropyridines. Les nitropyridines sont synthétisées en faisant réagir la pyridine et les pyridines substituées avec N2O5 dans un solvant organique . Ce mécanisme réactionnel n'est pas une substitution aromatique électrophile, mais une réaction dans laquelle le groupe nitro migre de la position 1 à la position 3 par un décalage sigmatropique [1,5] .

Production de 2-substitués-5-nitropyridines

À partir de la 3-nitropyridine, l'acide 5-nitropyridine-2-sulfonique est formé en deux étapes. À partir de cela, une série de 2-substitués-5-nitro-pyridines a été synthétisée . Ce processus pourrait potentiellement impliquer le this compound comme l'une des pyridines substituées.

Substitution par l'ammoniac et les amines

La 3-nitropyridine et les 4-substitués-3-nitropyridines ont été substituées par l'ammoniac et les amines par la méthode de substitution vicariante et par la méthode de substitution oxydative à la position para au groupe nitro . Des régiosélectivités et des rendements élevés ont été obtenus dans les deux cas pour donner une série de 4-substitifié-2-alkylamino-5-nitropyridines .

Formation de cocristaux

Le this compound peut être utilisé dans la formation de cocristaux. Par exemple, un cocristal supramoléculaire de 2-ammino-5-nitropyridine (ANP) avec du 2,4-dinitrophénol (DNP) a été cultivé avec succès par la technique de croissance de solution par évaporation lente .

Applications optiques non linéaires (NLO)

La valeur élevée de l'hyperpolarisabilité moléculaire du premier ordre (β) suggère que le this compound est un candidat NLO potentiel au niveau microscopique . Les matériaux NLO sont utilisés dans des applications telles que la commutation optique, le stockage de données optiques et la conversion de fréquence .

Matériaux optoélectroniques

Les matériaux organiques offrent des caractéristiques optoélectroniques supérieures . Compte tenu de ses propriétés, le 2,4-diméthyl-5-

Safety and Hazards

Orientations Futures

Nitropyridines, such as 2,4-Dimethyl-5-nitropyridine, are key intermediates in medicinal products and can be used in the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow methodology and microreaction technology could potentially improve the safety and efficiency of their synthesis .

Mécanisme D'action

Target of Action

Nitropyridines, the class of compounds to which 2,4-dimethyl-5-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Nitropyridines generally react with n2o5 in an organic solvent to form the n-nitropyridinium ion .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

The nitropyridines are known to participate in various chemical reactions that could potentially lead to various molecular and cellular effects .

Action Environment

The reaction conditions, such as the presence of certain solvents or reagents, can significantly affect the reactions involving nitropyridines .

Analyse Biochimique

Biochemical Properties

It is known that nitropyridines, a class of compounds to which 2,4-Dimethyl-5-nitropyridine belongs, can undergo various reactions . For instance, they can react with N2O5 in an organic solvent to give the N-nitropyridinium ion

Molecular Mechanism

It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position

Propriétés

IUPAC Name |

2,4-dimethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAJNANLBOHCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547486 | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-99-3 | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,4-dimethyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the synthetic approach described in the paper for producing 2,4-dimethyl-5-nitropyridine?

A1: The research presents a novel multicomponent synthesis of 2,4-dimethyl-5-nitropyridine. [] A key advantage of this method is its ability to produce previously undescribed 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which can then be oxidized to yield the target compound. [] This approach utilizes readily available starting materials and offers a more efficient route compared to previous methods, expanding the accessibility of this class of compounds for further research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)